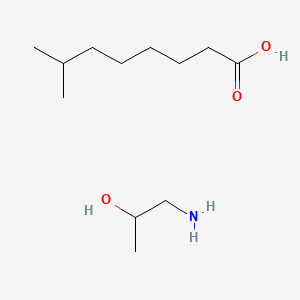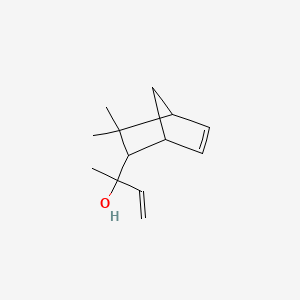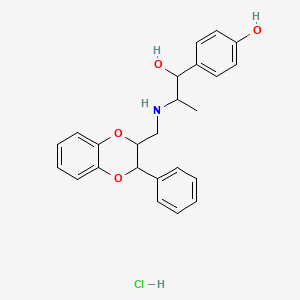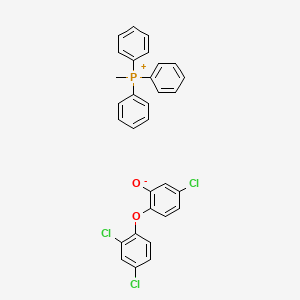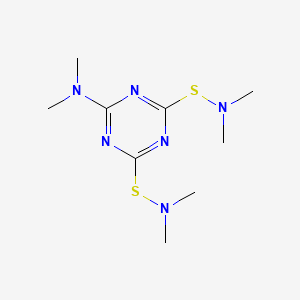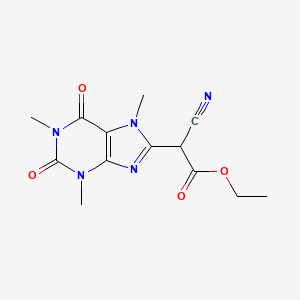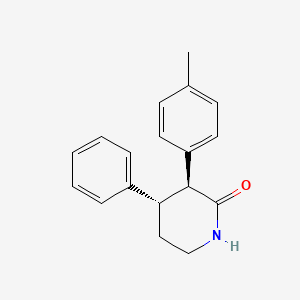
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- is a compound belonging to the piperidinone family, which is a class of organic compounds characterized by a six-membered ring containing a nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be achieved through several synthetic routes. One notable method involves a one-pot five-component reaction. This reaction includes aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols. The reaction proceeds through a Knoevenagel condensation, Michael addition, and Mannich cascade, resulting in the formation of polysubstituted 2-piperidinones with high diastereoselectivity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: It is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of polymers and other advanced materials due to its structural properties.
Wirkmechanismus
The mechanism of action of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of specific enzymes or the activation of receptor-mediated signaling cascades. These interactions can lead to therapeutic effects, such as pain relief or anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be compared with other piperidinone derivatives, such as:
4-Phenylpiperidine: Known for its analgesic properties and use in pain management.
3,4-Diphenylpiperidine: Studied for its potential antipsychotic effects.
2,6-Diphenylpiperidine: Explored for its antimicrobial activities.
The uniqueness of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
132604-99-0 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
(3S,4S)-3-(4-methylphenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-15(10-8-13)17-16(11-12-19-18(17)20)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3,(H,19,20)/t16-,17-/m1/s1 |
InChI-Schlüssel |
SBFDOSSVXOJNRJ-IAGOWNOFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@H](CCNC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(CCNC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)



